8-Methoxy-10H-phenothiazine-1,3-diamine
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Overview
Description
8-Methoxy-10H-phenothiazine-1,3-diamine is a compound belonging to the phenothiazine class of organic compounds. Phenothiazines are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system consisting of two benzene rings joined by a para-thiazine ring . This compound is known for its diverse range of biological properties and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 8-Methoxy-10H-phenothiazine-1,3-diamine typically involves the modification of the existing phenothiazine structure. Common synthetic routes include:
- Substitution of one or two benzene rings with homoaromatic and heteroaromatic rings .
Introduction of new substituents at the nitrogen element in the phenothiazine ring: .
Oxidation to change sulfide into sulfone and sulfoxide groups: .
Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
8-Methoxy-10H-phenothiazine-1,3-diamine undergoes various types of chemical reactions, including:
- Oxidation : This reaction involves the conversion of sulfide linkages to sulfone or sulfoxide groups using oxidizing agents such as hydrogen peroxide in glacial acetic acid .
- Substitution : Electrophilic substitutions, such as halogenation, are common reactions involving the phenothiazine core .
- Coupling Reactions : Subsequent coupling reactions can be performed after electrophilic substitutions .
Major products formed from these reactions include sulfone derivatives, ribofuranosides, and other substituted phenothiazines .
Scientific Research Applications
8-Methoxy-10H-phenothiazine-1,3-diamine has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of highly conjugated donor-acceptor materials for optoelectronics .
- Biology : Exhibits antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties .
- Medicine : Employed as an antipsychotic, antiemetic, and neuroleptic agent . It also shows potential in treating various diseases such as tuberculosis and cancer .
- Industry : Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 8-Methoxy-10H-phenothiazine-1,3-diamine involves its interaction with molecular targets and pathways in the body. It is known to produce a central adrenergic blockade of the alpha-adrenergic receptors and antagonism of the D1 dopamine receptor . This interaction leads to its therapeutic effects, such as antipsychotic and antiemetic actions.
Comparison with Similar Compounds
8-Methoxy-10H-phenothiazine-1,3-diamine can be compared with other similar compounds, such as:
- 10H-phenothiazine : The parent compound of the phenothiazine class, known for its wide range of biological activities .
- 9,10-dihydroacridine : A similar nitrogen-containing heterocycle with applications in medicinal chemistry .
- Acridone : Another nitrogen-containing heterocycle with significant biological properties .
- Thianthrene : A sulfur-containing heterocycle with industrial applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives.
Properties
CAS No. |
63082-84-8 |
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Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
8-methoxy-10H-phenothiazine-1,3-diamine |
InChI |
InChI=1S/C13H13N3OS/c1-17-8-2-3-11-10(6-8)16-13-9(15)4-7(14)5-12(13)18-11/h2-6,16H,14-15H2,1H3 |
InChI Key |
WPSQQGOFQQGXKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC(=CC(=C3N2)N)N |
Origin of Product |
United States |
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